Amino-(2,4,6-trimethoxy-phenyl)-acetic acid hydrochloride
Description
Amino-(2,4,6-trimethoxy-phenyl)-acetic acid hydrochloride is a substituted glycine derivative characterized by a phenyl ring substituted with three methoxy groups at the 2-, 4-, and 6-positions, linked to an aminoacetic acid backbone. This compound belongs to the family of aryl-substituted amino acids, which are pivotal intermediates in pharmaceutical synthesis, particularly for chiral drugs and bioactive molecules. Its structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the methoxy groups and stereochemical versatility for enantioselective synthesis .
Properties
Molecular Formula |
C11H16ClNO5 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
2-amino-2-(2,4,6-trimethoxyphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO5.ClH/c1-15-6-4-7(16-2)9(8(5-6)17-3)10(12)11(13)14;/h4-5,10H,12H2,1-3H3,(H,13,14);1H |
InChI Key |
GQRIWOZAEQMSDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(C(=O)O)N)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Intermediate Synthesis
Synthesis of 2,4,6-Trimethoxyphenylacetic Acid
The trimethoxyphenyl backbone is often prepared via Friedel-Crafts acylation. For example:
- Reaction : 1,3,5-Trimethoxybenzene reacts with chloroacetyl chloride in the presence of AlCl₃.
- Conditions : Dichloromethane solvent, 0–5°C, 4-hour stirring.
- Yield : ~85% after purification by recrystallization (ethanol/water).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | AlCl₃ (1.2 eq) |
| Reaction Temperature | 0–5°C |
| Product Purity | >95% (HPLC) |
Introduction of the Amino Group
Two primary methods are employed:
Method A: Nitro-Group Reduction
- Nitration : Intermediate 2,4,6-trimethoxyphenylacetic acid is nitrated using HNO₃/H₂SO₄.
- Reduction : The nitro group is reduced to an amine using SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C).
- Example :
Method B: Nucleophilic Amination
- Mitsunobu Reaction : Triphenylphosphine/diethyl azodicarboxylate (DEAD) mediates amination of hydroxyl precursors.
- Gabriel Synthesis : Phthalimide protection followed by hydrazinolysis.
Comparative Data :
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nitration | 78 | 92 | Scalability |
| Mitsunobu | 65 | 88 | Stereochemical control |
Hydrochloride Salt Formation
The free amine is converted to the hydrochloride salt via:
- Acid-Base Reaction : Treatment with concentrated HCl in ethanol or methanol.
- Crystallization : Slow evaporation or anti-solvent addition (e.g., diethyl ether).
Optimized Conditions :
Critical Process Parameters
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates in amination steps, while ethanol/methanol are preferred for hydrochloride crystallization.
Catalyst Efficiency
Analytical Characterization
Final product validation includes:
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Over-reduction in SnCl₂/HCl | Use stoichiometric SnCl₂ (1.2 eq) |
| Ester hydrolysis side reactions | Saponification with NaOH (2 M, 50°C) |
| Low hydrochloride solubility | Anti-solvent crystallization (acetone) |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Amino-(2,4,6-trimethoxy-phenyl)-acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Amino-(2,4,6-trimethoxy-phenyl)-acetic acid hydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarities with known bioactive compounds. The following are notable applications:
- Neuronal Nitric Oxide Synthase Inhibition : Research has shown that derivatives of this compound can inhibit neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. In vitro studies indicate that modifications to the phenyl ring enhance selectivity and potency against nNOS compared to other nitric oxide synthases .
- Antioxidant and Anti-inflammatory Properties : Compounds similar to this compound have demonstrated significant antioxidant activity. This is crucial in preventing oxidative stress-related damage in various diseases, including cancer and cardiovascular disorders .
- Anticancer Activity : Some studies have reported that derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanisms include apoptosis induction and inhibition of cell proliferation .
Neuropharmacology
The compound's influence on neurotransmitter systems has been a focal point in neuropharmacology:
- Cholinesterase Inhibition : this compound analogs have been studied for their ability to inhibit acetylcholinesterase (AChE), making them potential candidates for treating Alzheimer's disease by increasing acetylcholine levels in the brain .
- Cognitive Enhancement : Due to its effects on neurotransmitter modulation, this compound may also play a role in cognitive enhancement strategies. Research into its pharmacokinetics and dynamics is ongoing to better understand its efficacy in cognitive disorders .
Agricultural Applications
In addition to its medicinal uses, this compound has applications in agriculture:
- Plant Growth Regulators : The compound has shown potential as a plant growth regulator. Its application can enhance growth rates and yield in various crops by modulating plant hormonal activity .
- Pesticidal Properties : Some derivatives have exhibited insecticidal and fungicidal activities, making them suitable for developing eco-friendly pesticides. Research is focused on optimizing these compounds for better efficacy while minimizing environmental impact .
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions that allow for structural modifications to enhance its properties:
| Modification | Effect |
|---|---|
| Substituting functional groups on the phenyl ring | Increases selectivity for nNOS |
| Altering the acetic acid moiety | Enhances solubility and bioavailability |
| Introducing halogen atoms | Potentially increases biological activity |
Mechanism of Action
The mechanism of action of Amino-(2,4,6-trimethoxy-phenyl)-acetic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Aryl-Substituted Amino Acid Hydrochlorides
*Calculated based on molecular formula C₁₁H₁₆ClNO₅.
Substituent-Driven Differences
Electron-Donating vs. Electron-Withdrawing Groups: The methoxy groups in the target compound are electron-donating, enhancing solubility in polar solvents (e.g., water, ethanol) compared to electron-withdrawing groups like chlorine or fluorine in analogues (e.g., D-4-chlorophenylglycine HCl) . Chlorine substituents (e.g., 3,4-dichloro derivative) increase lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drugs .
Enantiomeric purity is critical for chiral analogues; for example, the (R)-configuration in D-4-chlorophenylglycine HCl is essential for β-lactam antibiotic activity .
Stability and Degradation :
- Methoxy groups are less prone to oxidation than hydroxyl groups (e.g., 4-hydroxyphenyl derivative), improving stability under acidic conditions .
- Fluorinated derivatives (e.g., 2,6-difluoro compound) exhibit higher metabolic stability due to C-F bond strength, making them suitable for in vivo studies .
Biological Activity
Amino-(2,4,6-trimethoxy-phenyl)-acetic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article synthesizes available research findings on its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound features a phenyl ring substituted with three methoxy groups at the 2, 4, and 6 positions, which significantly influences its biological activity. The presence of an amino group further enhances its interaction with biological targets.
Cytotoxicity and Anticancer Activity
Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from recent research:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 (Lung) | 5-10 | Microtubule destabilization | |
| MCF-7 (Breast) | 8-12 | Apoptosis induction | |
| HeLa (Cervical) | 6-9 | Caspase activation |
The studies indicate that the compound exhibits potent cytotoxicity across multiple cancer cell lines, with IC50 values ranging from 5 to 12 µM. The mechanism of action primarily involves the destabilization of microtubules, leading to cell cycle arrest and apoptosis.
Structure-Activity Relationships (SAR)
The positioning of methoxy groups on the phenyl ring is critical for enhancing biological activity. Research indicates that:
- Optimal Substitution : The 2,4,6-trimethoxy substitution pattern is essential for maintaining high cytotoxicity. Alterations in the methoxy positions significantly reduce efficacy .
- Hydrophobic Interactions : Hydrophobic groups at certain positions are necessary for activity; substituting methoxy groups with hydroxyl groups resulted in loss of activity .
- Modifications for Solubility : Modifying the amino group to enhance water solubility has been shown to retain or even enhance cytotoxic properties .
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Destabilization : Similar to other chemotherapeutic agents like taxanes, this compound disrupts microtubule dynamics, which is crucial for cell division.
- Induction of Apoptosis : Activation of caspases has been observed upon treatment with this compound, indicating its role in promoting programmed cell death in cancer cells .
- Inhibition of Kinases : Some derivatives have shown potential as multi-kinase inhibitors, suggesting a broader application in targeting various signaling pathways involved in cancer progression .
Case Study 1: Lung Cancer Treatment
A study investigated the effects of this compound on A549 lung cancer cells. The results demonstrated significant reductions in cell viability and increased apoptosis markers after treatment with concentrations as low as 5 µM. Flow cytometry revealed a marked increase in early apoptotic cells following treatment.
Case Study 2: Breast Cancer Resistance
In another investigation focusing on MCF-7 breast cancer cells, the compound was effective against both sensitive and resistant cell lines. Notably, it induced apoptosis even in trastuzumab-resistant variants, highlighting its potential as a therapeutic option for overcoming drug resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
